Methyl 3-fluoro-8-methyl-1-naphthoate
Description
Methyl 3-fluoro-8-methyl-1-naphthoate is a synthetic naphthalene derivative characterized by a fluorine atom at the 3-position, a methyl group at the 8-position, and a methyl ester moiety at the 1-position.
Properties
Molecular Formula |
C13H11FO2 |
|---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
methyl 3-fluoro-8-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11FO2/c1-8-4-3-5-9-6-10(14)7-11(12(8)9)13(15)16-2/h3-7H,1-2H3 |
InChI Key |
COTZJLRKXLYOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=C2C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-8-methyl-1-naphthoate typically involves the esterification of 3-fluoro-8-methyl-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-8-methyl-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3-fluoro-8-methyl-1-naphthoic acid.
Reduction: 3-fluoro-8-methyl-1-naphthol.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-8-methyl-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-8-methyl-1-naphthoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural Features of Selected Methyl Esters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

